Home > Products > Screening Compounds P59654 > Insulin-like Growth Factor I (24-41)
Insulin-like Growth Factor I (24-41) -

Insulin-like Growth Factor I (24-41)

Catalog Number: EVT-15635776
CAS Number:
Molecular Formula: C88H133N27O28
Molecular Weight: 2017.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Insulin-like Growth Factor I is classified within a family of polypeptides that includes insulin and Insulin-like Growth Factor II. These factors share structural similarities and play significant roles in cellular growth and metabolism. The Insulin-like Growth Factor system is essential for mediating the effects of growth hormone, influencing cell proliferation, differentiation, and survival across various tissues .

Synthesis Analysis

Methods of Synthesis

The synthesis of Insulin-like Growth Factor I (24-41) can be achieved through several methods:

  1. Recombinant DNA Technology: This involves inserting the gene encoding the peptide into a suitable expression vector, which is then introduced into host cells (e.g., bacteria or yeast) to produce the peptide.
  2. Solid-phase Peptide Synthesis: A common laboratory technique where amino acids are sequentially added to a growing peptide chain attached to a solid support, allowing for precise control over the sequence.

Technical Details

The synthesis typically requires protecting groups for amino acids to prevent unwanted reactions during coupling. The final product undergoes purification processes such as high-performance liquid chromatography to ensure high purity levels suitable for biological applications .

Molecular Structure Analysis

Structure

The molecular formula for Insulin-like Growth Factor I (24-41) is C88H133N27O28C_{88}H_{133}N_{27}O_{28}, with a molecular weight of approximately 2017.16 daltons. The structure consists of a linear sequence of amino acids that forms specific secondary structures, contributing to its biological activity .

Data

The peptide has three disulfide bonds that stabilize its conformation, which is critical for its interaction with receptors and other proteins in the body. The specific arrangement of amino acids influences its binding affinity and biological function .

Chemical Reactions Analysis

Reactions

Insulin-like Growth Factor I (24-41) participates in various biochemical reactions:

  • Binding Reactions: It binds to specific receptors on target cells, initiating signaling cascades that promote cell growth and metabolism.
  • Protein Interactions: The peptide interacts with binding proteins such as Insulin-like Growth Factor Binding Protein 3, which modulates its activity and half-life in circulation.

Technical Details

The binding affinity and specificity are influenced by the peptide's structure, particularly the arrangement of critical amino acid residues involved in receptor interactions .

Mechanism of Action

Process

Insulin-like Growth Factor I (24-41) exerts its effects primarily through receptor-mediated signaling pathways:

  1. Receptor Binding: Upon binding to the Insulin-like Growth Factor I receptor on target cells, it activates receptor tyrosine kinases.
  2. Signal Transduction: This leads to autophosphorylation of tyrosine residues on the receptor, recruiting adaptor proteins like Insulin Receptor Substrate 1.
  3. Activation of Pathways: The activation of downstream pathways such as the PI3K/AKT pathway promotes protein synthesis and inhibits apoptosis.

Data

These signaling events are crucial for mediating the anabolic effects associated with growth hormone stimulation and play significant roles in muscle growth and recovery .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder.
  • Density: Estimated density is around 1.56 g/cm³.
  • Solubility: Soluble in water at physiological pH.

Chemical Properties

  • Stability: Requires storage at low temperatures (-20°C) to maintain stability over time.
  • Half-life: The half-life varies depending on whether it is bound to binding proteins; unbound forms have shorter half-lives compared to bound forms .
Applications

Scientific Uses

Insulin-like Growth Factor I (24-41) has several applications in scientific research:

  1. Cell Culture Studies: Used to promote cell proliferation and differentiation in vitro.
  2. Therapeutic Research: Investigated for potential therapeutic roles in conditions characterized by growth hormone deficiencies or metabolic disorders.
  3. Biomarker Studies: Assessed as a biomarker for various diseases, including diabetes and obesity-related conditions due to its role in metabolic regulation .

This detailed understanding of Insulin-like Growth Factor I (24-41) highlights its significance in both physiological processes and potential therapeutic applications, making it a valuable subject for ongoing research in biomedical fields.

Molecular Mechanisms of IGF-I (24-41) Bioactivity

Structural Determinants of IGF-I (24-41) Receptor Interaction Dynamics

The IGF-I (24-41) fragment encompasses a critical portion of the B-domain within the native IGF-I molecule, spanning residues 24-41. This region contains the central α-helical segment (residues 28-38) that mediates receptor binding specificity through topological constraints distinct from full-length IGF-I. Comparative structural analyses reveal that the truncated peptide lacks the C-domain and A-domain interactions that stabilize the native ternary fold, resulting in increased conformational flexibility [1] [7]. This flexibility enables adaptive binding kinetics to both IGF-1R and insulin receptor isoform A (IR-A), though with altered stoichiometry compared to full-length ligand.

The B-domain helix integrity is maintained by hydrophobic interactions involving residues Leu32, Val35, and Phe39, which form a stable core. Mutational studies of analogous residues in IGF-II (Q18) demonstrate that substitutions at this position significantly reduce structural stability and increase aggregation propensity [7]. Circular dichroism analyses confirm that modifications at position 18 (equivalent to IGF-I B-domain residues) reduce α-helical content from 38% to 32%, directly impacting receptor binding affinity [7]. Specifically, the conserved glutamine residue (Q18 in IGF-II) serves as a structural determinant that influences IR-A binding specificity without altering downstream signaling outcomes when engaged.

IGF-I (24-41) exhibits reduced affinity for IGF-binding proteins (IGFBPs), particularly IGFBP-3, which typically sequesters >85% of circulating full-length IGF-I in ternary complexes [1] [4]. This reduction in binding protein affinity enhances the fragment's bioavailability in paracrine microenvironments while shortening its plasma half-life. The structural basis for this differential binding lies in the absence of the N-terminal Gly-Pro-Glu-Gly motif (residues 1-4) and C-domain residues, both essential for high-affinity IGFBP-3 interactions [1] [8].

Table 1: Structural and Functional Properties of IGF-I (24-41) vs. Full-Length IGF-I

PropertyIGF-I (24-41)Full-Length IGF-I
Molecular Weight~2.1 kDa7.65 kDa
Structural DomainsPartial B-domain onlyB, C, A, and D domains
α-Helical Content~32% (reduced stability)~38% (stable tertiary fold)
IGFBP-3 AffinityNegligibleHigh (Kd ~0.1-1 nM)
Receptor Binding SpecificityIGF-1R and IR-APrimarily IGF-1R
Plasma Half-lifeMinutes12-15 hours

Comparative Analysis of IGF-I (24-41) vs. Full-Length IGF-I in Akt/mTOR Pathway Activation

The signaling dynamics of IGF-I (24-41) differ fundamentally from full-length IGF-I in the activation kinetics of the PI3K/Akt/mTOR axis. Full-length IGF-I induces sustained phosphorylation of insulin receptor substrates (IRS-1/2) through high-affinity, stable interactions with IGF-1R, leading to prolonged membrane residency of the receptor complex [2] [5]. This results in robust Akt activation (phosphorylation at Thr308 and Ser473) and subsequent mTORC1 recruitment to lysosomal membranes via Rag GTPases [2]. The full ligand promotes anabolic processes including protein translation through S6K phosphorylation and ribosomal biogenesis via 4E-BP1 inactivation [2] [8].

In contrast, IGF-I (24-41) triggers pulsatile IRS-1 phosphorylation with attenuated duration due to rapid receptor internalization and dissociation. This transient signaling fails to induce sufficient Akt-mediated TSC2 phosphorylation, resulting in suboptimal mTORC1 activation [5]. Mathematical modeling of IGF-I signaling dynamics reveals that low ligand concentrations (characteristic of fragment bioavailability) generate oscillatory signaling patterns through negative feedback loops involving mTORC1-mediated IRS-1 degradation [5]. These oscillations favor differentiation over proliferation:

IGF-I (24-41) → Transient IRS-1 activation → Pulsatile Akt phosphorylation → Incomplete mTORC1 suppression → Sustained FOXO nuclear translocation → Myogenic differentiation gene expression

Experimental data from L6 myoblasts demonstrate that low IGF-I concentrations (1-10 ng/mL) induce oscillatory phosphorylation of mTORC1 substrates (S6K, 4E-BP1), correlating with myogenic differentiation markers like myogenin and myosin heavy chain. Higher concentrations (100 ng/mL) induce sustained mTORC1 activation that suppresses differentiation and promotes proliferation [5]. IGF-I (24-41) recapitulates the low-concentration oscillatory profile regardless of absolute concentration due to its inherent signaling instability.

Table 2: Signaling Dynamics in Akt/mTOR Pathway Activation

ParameterIGF-I (24-41)Full-Length IGF-I
IRS-1 PhosphorylationTransient (<30 min)Sustained (>2 hr)
Akt Activation PatternPulsatile/oscillatorySustained/stable
mTORC1 RecruitmentPartial (~40% of maximal)Complete (>90%)
S6K PhosphorylationLow amplitude, oscillatingHigh amplitude, sustained
Biological OutcomeCell differentiationCell proliferation
Feedback RegulationImpaired IRS-1 degradationRobust mTORC1-mediated IRS-1 downregulation

IGF-I (24-41)-Mediated Crosstalk Between MAPK/ERK and PI3K Signaling Networks

The signaling crosstalk between MAPK/ERK and PI3K pathways exhibits distinct patterns when activated by IGF-I (24-41) versus full-length ligand. Full-length IGF-I induces coordinated activation of both pathways through IGF-1R-mediated recruitment of IRS-1 (for PI3K) and Shc/Grb2/SOS complexes (for Ras/ERK) [3] [6]. This coordination establishes positive feedback loops where mTORC1-enhanced protein synthesis provides substrates for ERK-mediated phosphorylation, and ERK-dependent RSK activity suppresses TSC2 inhibition of mTORC1 [3] [9].

IGF-I (24-41) disrupts this synchrony through asymmetric pathway activation, preferentially stimulating ERK phosphorylation over PI3K. The structural basis lies in the fragment's ability to engage IGF-1R/IR-A hybrid receptors with altered stoichiometry, favoring Grb2/SOS recruitment over IRS-1 docking [6] [10]. This bias generates unopposed ERK signaling that amplifies GPCR crosstalk mechanisms. Notably, GPCR agonists (e.g., neurotensin) synergize 3.7-fold more potently with IGF-I (24-41) than with full-length IGF-I in pancreatic cancer models through mTORC1-dependent pathway integration [6]:

GPCR → Gαq → PLCβ → DAG/PKC → PKD → MEK/ERK → mTORC1

The oscillatory dynamics of IGF-I (24-41)-mediated signaling enable temporal compartmentalization of MAPK and PI3K activities, reducing negative crosstalk. During low-activity phases, ERK-induced expression of dual-specificity phosphatases (DUSPs) is attenuated, permitting signal resensitization [3] [9]. This facilitates synchronized oscillations across cell populations through cell competition mechanisms where cells with divergent IRS-1 expression levels are eliminated, homogenizing population responsiveness [5].

In myogenesis, IGF-I (24-41)-induced synchronization of IRS-1 oscillations enables coordinated expression of fusogenic proteins like myomaker and myomerger, essential for myoblast fusion [5]. Disruption of this synchronization impairs myotube formation despite intact individual differentiation programs, highlighting the critical role of temporal signaling coordination in IGF-I (24-41) bioactivity.

Table 3: Crosstalk Mechanisms Between MAPK/ERK and PI3K Pathways

Crosstalk MechanismIGF-I (24-41) EffectFull-Length IGF-I Effect
Receptor RecruitmentPreferential Shc/Grb2/SOS engagementBalanced IRS-1/Shc recruitment
GPCR SynergyPotentiated (3.7-fold enhancement)Moderate (1.8-fold enhancement)
Feedback RegulationImpaired S6K-IRS-1 negative feedbackRobust S6K-mediated IRS-1 degradation
Temporal IntegrationPhase-separated pathway activationSimultaneous pathway activation
Cell Population SynchronizationRequired for myoblast fusionNot required for proliferation
Therapeutic ImplicationsDifferentiation therapyAnti-neoplastic target

Chemical Compounds Mentioned in the Article

Properties

Product Name

Insulin-like Growth Factor I (24-41)

IUPAC Name

2-[[5-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[6-amino-2-[[4-amino-2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid

Molecular Formula

C88H133N27O28

Molecular Weight

2017.2 g/mol

InChI

InChI=1S/C88H133N27O28/c1-44(84(140)114-33-11-18-63(114)81(137)106-55(28-29-65(91)123)75(131)113-70(46(3)120)86(142)143)101-73(129)53(16-9-31-97-87(93)94)104-74(130)54(17-10-32-98-88(95)96)105-79(135)61(42-117)111-80(136)62(43-118)110-78(134)60(41-116)103-68(126)39-99-72(128)57(37-49-22-26-51(122)27-23-49)102-67(125)40-100-83(139)69(45(2)119)112-82(138)64-19-12-34-115(64)85(141)56(15-7-8-30-89)107-77(133)59(38-66(92)124)109-76(132)58(36-47-13-5-4-6-14-47)108-71(127)52(90)35-48-20-24-50(121)25-21-48/h4-6,13-14,20-27,44-46,52-64,69-70,116-122H,7-12,15-19,28-43,89-90H2,1-3H3,(H2,91,123)(H2,92,124)(H,99,128)(H,100,139)(H,101,129)(H,102,125)(H,103,126)(H,104,130)(H,105,135)(H,106,137)(H,107,133)(H,108,127)(H,109,132)(H,110,134)(H,111,136)(H,112,138)(H,113,131)(H,142,143)(H4,93,94,97)(H4,95,96,98)

InChI Key

HLOCSQLWBVBRQV-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.